molecular formula C26H25N5O3S B12023386 N'-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B12023386
M. Wt: 487.6 g/mol
InChI Key: BEPQKJBGKOUYBC-JVWAILMASA-N
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Description

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes methoxyphenyl, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by condensation reactions, cyclization, and functional group modifications. Common reagents used in these reactions include aldehydes, hydrazides, and triazole derivatives. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of triazole rings or methoxy groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development and disease treatment.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide include other hydrazides and triazole derivatives, such as:

  • N’-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
  • N’-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-18-7-11-21(12-8-18)31-25(20-9-13-22(33-2)14-10-20)29-30-26(31)35-17-24(32)28-27-16-19-5-4-6-23(15-19)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+

InChI Key

BEPQKJBGKOUYBC-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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